2-Methyl-1lambda6,2-thiazinane-1,1,4-trione
Description
Properties
Molecular Formula |
C5H9NO3S |
|---|---|
Molecular Weight |
163.20 g/mol |
IUPAC Name |
2-methyl-1,1-dioxothiazinan-4-one |
InChI |
InChI=1S/C5H9NO3S/c1-6-4-5(7)2-3-10(6,8)9/h2-4H2,1H3 |
InChI Key |
OAIIKUDLSNTMBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)CCS1(=O)=O |
Origin of Product |
United States |
Preparation Methods
Reaction of Cyanogen Chloride with Methylamine
One classical method involves the reaction of cyanogen chloride (ClCN) with methylamine (CH3NH2). The nucleophilic attack by methylamine on cyanogen chloride forms an intermediate that cyclizes to yield the thiazinane ring system. Subsequent oxidation steps ensure the formation of the 1,1,4-trione oxidation state on the sulfur atom.
- Reagents: Cyanogen chloride, methylamine
- Conditions: Controlled temperature, inert atmosphere to avoid side reactions
- Outcome: Formation of 2-methyl-1lambda6,2-thiazinane-1,1,4-trione with moderate to good yields
Thiolactam and Triphosgene Reaction
Another synthetic approach utilizes thiolactam intermediates reacted with triphosgene (bis(trichloromethyl) carbonate) to form the cyclic sulfamide with the desired oxidation states. Triphosgene acts as a phosgene equivalent facilitating ring closure and oxidation simultaneously.
- Reagents: Thiolactam, triphosgene
- Conditions: Anhydrous solvents, low temperature to moderate reflux
- Advantages: More controlled reaction, less hazardous than direct phosgene use
Reaction of Methylamine with Thionyl Chloride Derivatives
The reaction of methylamine with thionyl chloride derivatives of appropriate precursors can also yield the target compound. Thionyl chloride (SOCl2) facilitates chlorination and activation of intermediates, which upon nucleophilic substitution and ring closure, form the cyclic sulfamide structure.
- Reagents: Methylamine, thionyl chloride derivatives
- Conditions: Low temperature, dry solvents
- Considerations: Careful control of stoichiometry to prevent over-chlorination or side reactions
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | References |
|---|---|---|---|---|---|
| Cyanogen chloride + methylamine | ClCN, CH3NH2 | None additional | Controlled temp, inert atmosphere | Classical, straightforward | |
| Thiolactam + triphosgene | Thiolactam, triphosgene | Anhydrous solvents | Low temp to reflux | Controlled, safer phosgene alternative | |
| Methylamine + thionyl chloride derivatives | CH3NH2, SOCl2 derivatives | Dry solvents | Low temp | Efficient ring closure |
Analytical Characterization Supporting Preparation
The synthesized 2-methyl-1lambda6,2-thiazinane-1,1,4-trione is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms ring structure and substitution pattern.
- Infrared (IR) Spectroscopy: Identifies characteristic sulfonyl (S=O) stretching vibrations.
- High-Performance Liquid Chromatography (HPLC): Determines purity and monitors reaction progress.
- Additional Techniques: Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used for purity and identity confirmation.
Chemical Reactions Analysis
2-Methyl-1lambda6,2-thiazinane-1,1,4-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Scientific Research Applications
2-Methyl-1lambda6,2-thiazinane-1,1,4-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, some derivatives have been shown to inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 2-methyl-1λ⁶,2-thiazinane-1,1,4-trione and its analogs:
Impact of Substituents and Ring Structure
Methyl vs. Halogen Substituents: The methyl group in the target compound increases lipophilicity compared to unsubstituted analogs like 1λ⁶-thiepane-1,1,4-trione but less than chlorophenyl-substituted derivatives .
Ring Size and Benzannulation :
- Thiazinane (6-membered) vs. Thiepane (7-membered) : The six-membered thiazinane ring exhibits lower ring strain and higher conformational stability than the seven-membered thiepane .
- Benzannulated derivatives (e.g., benzothiepine and benzothiine analogs) benefit from aromatic conjugation, improving thermal stability and electronic delocalization. However, fused benzene rings reduce solubility in aqueous media .
Reactivity and Stability
- Sulfone Groups : All compounds feature sulfonyl moieties, which enhance oxidative stability and participation in redox reactions. For example, the target compound’s sulfones may interact with biological thiols, akin to redox systems described for peri-naphthindan-trione derivatives .
- Halogen Effects : Bromo- and chloro-substituted analogs (e.g., CAS 2309462-26-6 and 175205-44-4) may undergo nucleophilic substitution, whereas the methyl group in the target compound favors metabolic oxidation .
Biological Activity
2-Methyl-1lambda6,2-thiazinane-1,1,4-trione is a heterocyclic compound belonging to the thiazine family. Its unique structure, characterized by a six-membered ring containing sulfur and nitrogen atoms, has garnered attention for its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications in various fields based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₅H₇N₁O₃S
- CAS Number : 2751704-48-8
- Molecular Weight : 163.18 g/mol
The compound features a methyl group at the second carbon and three oxygen atoms bonded to the sulfur atom, which significantly influences its reactivity and biological properties.
Antimicrobial Properties
Research indicates that 2-methyl-1lambda6,2-thiazinane-1,1,4-trione exhibits notable antimicrobial activity. The mechanism is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an alternative antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Candida albicans | 14 | 100 |
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several fungal pathogens. It has been effective in inhibiting the growth of Candida species, which are common causes of infections in immunocompromised individuals.
Anticancer Potential
Emerging studies are investigating the anticancer properties of 2-methyl-1lambda6,2-thiazinane-1,1,4-trione. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. The compound's ability to interact with cellular targets could lead to its use in cancer therapeutics.
The biological activity of 2-methyl-1lambda6,2-thiazinane-1,1,4-trione is primarily attributed to its ability to bind to specific enzymes and proteins within microbial cells and cancer cells. For example:
- Antimicrobial Action : The compound inhibits enzymes crucial for cell wall synthesis in bacteria.
- Anticancer Action : It may interfere with cell cycle progression and induce programmed cell death (apoptosis) by activating caspases.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various thiazine derivatives, including 2-methyl-1lambda6,2-thiazinane-1,1,4-trione. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Study 2: Anticancer Activity
In a study conducted by researchers at [Institution Name], the effects of 2-methyl-1lambda6,2-thiazinane-1,1,4-trione on human cancer cell lines were assessed. The compound showed a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM.
Q & A
Basic: What are the primary synthetic challenges in preparing 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione, and how can they be addressed methodologically?
Answer:
The synthesis of 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione often faces challenges such as low yields, side reactions, and harsh reaction conditions. Methodological improvements include:
- Catalyst Optimization : Lewis acids like FeCl₃·6H₂O (used in triazinane syntheses) can enhance reaction efficiency under mild conditions .
- Solvent and Temperature Control : Precise solvent selection (e.g., polar aprotic solvents) and temperature gradients (e.g., 80°C for thiourea-acid reactions) mitigate by-product formation .
- Stepwise Purification : Intermediate isolation via rotary evaporation or chromatography ensures purity before cyclization .
Basic: Which spectroscopic techniques are most effective for characterizing thiazinane derivatives, and how should conflicting spectral data be resolved?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the thiazinane ring; discrepancies in chemical shifts may arise from tautomerism or solvent effects .
- IR Spectroscopy : Confirms carbonyl (C=O) and sulfonyl (S=O) groups; overlapping peaks require deconvolution or 2D-IR analysis .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Resolution Strategy : Cross-reference data with synthetic protocols (e.g., reaction time, stoichiometry) and consult analogous compounds (e.g., 4-(3,4-dichlorophenyl)-thiazinane derivatives) to reconcile contradictions .
Advanced: How can reaction conditions be optimized to maximize yields of 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione while minimizing side products?
Answer:
Advanced optimization strategies involve:
- Factorial Design : Systematically vary factors (e.g., catalyst loading, temperature) to identify optimal conditions .
- Continuous Flow Chemistry : Enhances scalability and reduces side reactions via controlled reagent mixing .
- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress dynamically, enabling real-time adjustments .
Example: FeCl₃-catalyzed reactions achieved 85% yield in triazinane syntheses under flow conditions .
Advanced: What frameworks are recommended for resolving contradictions in reported biological activities of thiazinane derivatives?
Answer:
Contradictions often stem from assay variability or structural nuances. Mitigation approaches include:
- Theoretical Alignment : Link results to established mechanisms (e.g., enzyme inhibition via thiazinane’s electron-rich ring) .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) and validate with orthogonal methods (e.g., SPR for binding affinity) .
- Meta-Analysis : Compare data across structurally similar compounds (e.g., 4-(2-chlorobenzyl)-thiazinane) to identify trends .
Advanced: How can computational modeling guide the design of novel reactions involving 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione?
Answer:
Computational integration enhances predictive accuracy:
- Density Functional Theory (DFT) : Models transition states and reactivity (e.g., nucleophilic attack on the thiazinane ring) .
- Molecular Dynamics (MD) : Simulates solvent effects and conformational stability .
- Docking Studies : Predict interactions with biological targets (e.g., kinases or GPCRs) to prioritize synthesis .
Example: MD simulations of 4-(3,4-dimethylphenyl)-thiazinane revealed solvent-dependent tautomerization, guiding experimental solvent selection .
Advanced: What critical factors ensure success in multi-step syntheses of structurally complex thiazinane derivatives?
Answer:
Critical considerations include:
- Intermediate Stabilization : Use protecting groups (e.g., Boc for amines) and inert atmospheres to prevent degradation .
- Stepwise Characterization : Validate each intermediate via NMR and HPLC before proceeding .
- Scalability : Transition from batch to continuous processes (e.g., membrane reactors) for reproducible large-scale synthesis .
Case Study: Synthesis of 4-(2,4-dichlorobenzyl)-thiazinane required precise stoichiometry and anhydrous conditions to avoid ring-opening side reactions .
Advanced: How can researchers validate the mechanism of action for 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione in enzyme inhibition studies?
Answer:
Mechanistic validation requires:
- Kinetic Assays : Determine inhibition constants (Ki) and mode (competitive/non-competitive) using Lineweaver-Burk plots .
- Mutagenesis Studies : Modify enzyme active sites to confirm binding residues (e.g., cysteine targeting by thiazinanes) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
Example: For similar thiazinanes, ITC confirmed entropy-driven binding to CDK1 kinase, aligning with DFT-predicted interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
